N-[(1-Aminocyclopentyl)methyl]-2-(7-methoxynaphthalen-1-yl)acetamide;hydrochloride
Description
Chemical Structure: The compound features a 7-methoxynaphthalen-1-yl moiety linked via an acetamide group to a (1-aminocyclopentyl)methyl substituent, with a hydrochloride salt improving solubility. Its IUPAC name is N-[(1-Aminocyclopentyl)methyl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride . Molecular Formula: C₁₇H₂₃ClN₂O₃. Molecular Weight: 338.84 g/mol . Applications: A chemical building block in drug discovery, particularly for modifying pharmacokinetic properties or targeting receptors like melatonin or serotonin .
Properties
IUPAC Name |
N-[(1-aminocyclopentyl)methyl]-2-(7-methoxynaphthalen-1-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2.ClH/c1-23-16-8-7-14-5-4-6-15(17(14)12-16)11-18(22)21-13-19(20)9-2-3-10-19;/h4-8,12H,2-3,9-11,13,20H2,1H3,(H,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAVPTHENRVVDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CC(=O)NCC3(CCCC3)N)C=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1-Aminocyclopentyl)methyl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride, identified by CAS number 2418644-20-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : N-((1-aminocyclopentyl)methyl)-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride
- Molecular Formula : C19H24N2O2·ClH
- Molecular Weight : 348.87 g/mol
The structural formula reveals the presence of a methoxy group attached to a naphthalene ring, which is significant for its biological interactions.
Research indicates that compounds similar to N-[(1-Aminocyclopentyl)methyl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride may interact with various molecular targets, influencing multiple biological pathways. The following mechanisms have been suggested:
- Receptor Modulation : Potential interaction with neurotransmitter receptors, which could affect mood and cognitive functions.
- Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways, contributing to its pharmacological effects.
- Cellular Signaling : Influence on signaling pathways related to inflammation and apoptosis.
In Vitro Studies
In vitro assays are essential for evaluating the compound's biological activity. Common methods include:
- Cytotoxicity Assays : Evaluating the compound's effect on cell viability using assays such as MTT or LDH release.
| Assay Type | Description | Key Findings |
|---|---|---|
| MTT Assay | Measures cell viability based on metabolic activity | IC50 values indicate cytotoxic potential |
| LDH Release | Assesses membrane integrity | Higher LDH release correlates with cytotoxicity |
In Vivo Studies
Limited in vivo studies have been reported. However, preliminary data suggest that the compound may exhibit anti-inflammatory and analgesic properties. Further research is needed to confirm these effects and understand the pharmacokinetics involved.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds, providing insights into potential therapeutic uses:
- Anti-inflammatory Activity : Compounds with similar structures have shown promise in reducing inflammation markers in animal models.
- Neuroprotective Effects : Some derivatives have been evaluated for their ability to protect neuronal cells from oxidative stress.
Example Study
A notable study investigated the anti-inflammatory effects of a related naphthalene derivative. The results indicated a significant reduction in pro-inflammatory cytokines in treated groups compared to controls, suggesting a potential mechanism for therapeutic application in inflammatory diseases .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues
Table 1: Key Structural and Molecular Comparisons
Functional and Pharmacological Comparisons
Agomelatine
- Structural Differences: Replaces the cyclopentylamino-methyl group with a simpler ethyl linker.
- Mechanism : Dual action as a melatonin receptor agonist (MT1/MT2) and 5-HT2C antagonist, enabling antidepressant and circadian rhythm modulation .
- Metabolism : Primarily metabolized by CYP1A2, with a half-life of 1–2 hours .
- Key Contrast : The absence of a cyclopentyl group in Agomelatine may reduce steric hindrance, enhancing receptor binding kinetics compared to the target compound.
Agomelatine Impurity 21
- Structural Overlap : Shares the 7-methoxy-naphthalene and acetamide core.
- Divergence : Dual naphthalene groups increase molecular weight (399.48 vs. 338.84) and lipophilicity, likely reducing solubility and bioavailability .
N-[(4-Methylphenyl)methyl]-2-(piperidin-4-yl)acetamide HCl
- Structural Divergence : Replaces the naphthalene with a piperidine ring and 4-methylbenzyl group.
2-Chloro-N-cyclopropyl-N-(tetralin)acetamide
- Structural Features : Chlorine atom and tetralin ring enhance electrophilicity and rigidity.
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical and ADME Comparison
Key Insights :
- The hydrochloride salt enhances solubility, a critical advantage over non-salt forms like Agomelatine Impurity 21.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

